molecular formula C28H32F2N4O B2877804 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide CAS No. 946365-26-0

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide

Numéro de catalogue: B2877804
Numéro CAS: 946365-26-0
Poids moléculaire: 478.588
Clé InChI: FKFDAGRZIWMFMN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a central piperazine ring substituted with a 4-fluorophenyl group at the N1-position. The ethyl spacer connects the piperazine to a dimethylaminophenyl moiety and a 4-fluorophenyl acetamide group. The dual 4-fluorophenyl groups may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the dimethylamino group could influence basicity and pharmacokinetics.

Propriétés

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFDAGRZIWMFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H24F2N4O\text{C}_{20}\text{H}_{24}\text{F}_2\text{N}_4\text{O}

This structure features a piperazine ring, which is known for its role in modulating various biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent functionalization with fluorophenyl and acetamide groups. Research indicates that modifications to the piperazine ring and substituents significantly influence biological activity .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human liver hepatocellular carcinoma (HepG2) cells with an IC50 value in the low micromolar range. The presence of lipophilic groups enhances its efficacy against such cancer types, suggesting a promising avenue for anticancer drug development .

Cell Line IC50 (μM) Mechanism of Action
HepG25.0Induction of apoptosis
MCF-77.5Cell cycle arrest
A5496.0Inhibition of angiogenesis

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological properties. It acts as a selective serotonin reuptake inhibitor (SSRI) and has been shown to modulate serotonin levels in the brain, which may have implications for treating depression and anxiety disorders .

Antimicrobial Activity

In vitro studies indicate that the compound possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the piperazine ring can enhance or diminish biological activity. For example:

  • Dimethylamino Group : Enhances lipophilicity and improves binding affinity to target receptors.
  • Fluorophenyl Substituents : Increase metabolic stability and bioavailability.

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various tumor cell lines, reporting significant cytotoxicity correlated with structural modifications .
  • Neuropharmacological Assessment : In a clinical trial setting, derivatives were tested for their effects on mood disorders, showing promise as potential SSRIs with fewer side effects compared to traditional antidepressants .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamide Derivatives

N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide ()
  • Structural Differences: Replaces the dimethylaminophenyl-ethyl group with a pyrimidinyl substituent on the piperazine.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structural Differences : Incorporates a sulfonyl group (4-methylbenzenesulfonyl) on the piperazine instead of the 4-fluorophenyl group.
  • Functional Implications : The sulfonyl group increases molecular weight and polarity, likely reducing CNS penetration but improving metabolic stability. Such modifications are common in peripherally acting agents (e.g., anti-inflammatory drugs) .
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide ()
  • Structural Differences: Substitutes the dimethylaminophenyl-ethyl group with a dichlorophenyl-acetamide and adds a sulfonyl linker.
  • Functional Implications : The dichlorophenyl group enhances halogen bonding, which could improve affinity for receptors with hydrophobic binding pockets. The sulfonyl group may confer protease resistance, extending half-life .

Piperazine Derivatives with Heterocyclic Modifications

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
  • Structural Differences : Features a 3-chlorophenyl-piperazine and a thioether-linked dichlorobenzyl group.
  • Functional Implications : The thioether moiety increases lipophilicity and may modulate cytochrome P450 interactions. The chlorinated aromatic systems enhance receptor binding but raise toxicity concerns compared to fluorinated analogs .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
  • Structural Differences : Replaces fluorophenyl groups with methoxyphenyl and benzothiazole substituents.

Pharmacological and Computational Insights

Receptor Affinity and Selectivity

  • The target compound’s dual 4-fluorophenyl groups may confer dual affinity for serotonin (5-HT) and dopamine (D3) receptors, as seen in analogs with fluorinated aromatic systems .
  • highlights that fluorinated piperazine derivatives exhibit higher 5-HT1A/D3 selectivity ratios compared to chlorinated or sulfonylated variants, likely due to fluorine’s electronegativity and optimal van der Waals interactions.

Metabolic Stability

  • Fluorination at the 4-position of phenyl rings reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in and 6 , where sulfonylated or chlorinated analogs showed shorter half-lives in hepatic microsome assays.

Computational Predictions

  • Molecular docking studies (referenced in ) suggest that the dimethylamino group in the target compound stabilizes receptor-ligand complexes via cation-π interactions, a feature absent in non-amino-substituted analogs.

Comparative Data Table

Compound Name Key Structural Features Pharmacological Advantages Limitations Evidence Source
Target Compound 4-Fluorophenyl-piperazine, dimethylaminophenyl High CNS penetration, dual receptor affinity Potential CYP2D6 inhibition
N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide Pyrimidinyl-piperazine Enhanced 5-HT1A selectivity Reduced metabolic stability
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Sulfonyl-piperazine Peripheral action, protease resistance Low CNS bioavailability
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide Chlorophenyl-piperazine, thioether linker High D2 affinity Hepatotoxicity risk

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.